Brevinin-1SHa precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPIFSAICKKTRKC |
Origin of Product |
United States |
Molecular Architecture and Genetic Basis of Brevinin 1sha Precursor
Gene Cloning and cDNA Sequence Analysis of Brevinin-1SHa Precursor
The genetic sequence encoding the this compound was identified through 'shotgun' cloning techniques applied to the skin secretions of the Saharan frog, Pelophylax saharica. nih.gov The process involved constructing a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin. nih.govunl.edu
Researchers utilized reverse transcription-PCR (RT-PCR) with primers designed based on conserved regions of known antimicrobial peptide genes to amplify the target cDNA. nih.gov This approach led to the isolation and identification of eight distinct cDNAs encoding peptide precursors. Among these, five were found to encode novel brevinin-1 (B586460) peptides, which were designated Brevinin-1SHa, Brevinin-1SHb, Brevinin-1SHc, and Brevinin-1SHd. nih.gov The corresponding cDNA sequences for these novel brevinins were deposited in the GenBank database under accession numbers FN557009 to FN557013. nih.gov
The analysis of the cloned cDNA for the this compound revealed its complete open reading frame (ORF). An ORF is the portion of a DNA or RNA molecule that encodes a protein, starting with a start codon and ending with a stop codon. sequence-gazing.co.uknih.gov In the case of the this compound, the ORF consists of the nucleotide sequence that is translated into the full preproprotein. nih.govnih.gov The sequence is terminated by a stop codon, which signals the end of translation. nih.govresearchgate.net The full cDNA sequence obtained from the skin transcriptome was 305 base pairs in length for a related brevinin. nih.gov
Like many secreted peptides, the this compound is synthesized as a preproprotein, which contains distinct domains that are cleaved during maturation. wikipedia.org The full precursor consists of three main domains:
Signal Peptide: Located at the N-terminus, this sequence of approximately 22 amino acids directs the nascent polypeptide into the secretory pathway. google.comuniprot.org It is recognized by the cell's machinery and subsequently cleaved off in the endoplasmic reticulum. wikipedia.org
Acidic Propeptide: Following the signal peptide is an acidic spacer region. nih.govgoogle.com This propeptide domain is believed to play a role in the correct folding of the precursor and in preventing the mature peptide from exhibiting premature activity. wikipedia.org It typically ends with a dibasic cleavage site, such as Lys-Arg (K-R), which is recognized by processing enzymes. nih.govgoogle.com
Mature Peptide: The C-terminal domain corresponds to the sequence of the final, active Brevinin-1SHa peptide. nih.govresearchgate.net
From the cloned cDNA, the full amino acid sequence of the this compound was deduced. The precursor protein contains a signal peptide, an acidic propeptide, and the mature peptide sequence at the C-terminus. nih.gov The mature Brevinin-1SHa peptide is distinguished by a "Rana box," a disulfide-bridged heptapeptide (B1575542) domain at its C-terminus, which is a characteristic feature of the brevinin-1 family. nih.govresearchgate.net
| Precursor Domain | Deduced Amino Acid Sequence of Brevinin-1 Precursors from P. saharica nih.gov |
|---|---|
| Signal Peptide | MFTLKKSLFLIFFLGAINCIC |
| Acidic Propeptide + Mature Peptide | QEEGDEDEEDDDVEVQKRFLGGLIKVGSHVLPAVSCVVTKKC |
| Note: The table shows a representative sequence for brevinin-1 precursors from the species. The bold 'R' indicates the cleavage site, and the underlined portion is the mature peptide sequence of Brevinin-1SHa. |
Genomic Organization and Gene Expression Dynamics
The expression of the this compound gene is a tightly controlled process, influenced by developmental stage and tissue localization.
The expression of genes is fundamentally controlled at the transcriptional level, a process involving transcription factors, coactivators, and chromatin regulators that determine when and to what extent a gene is activated. nih.gov For antimicrobial peptide genes like Brevinin-1SHa, expression is often regulated by complex gene regulatory networks that respond to developmental cues and environmental stressors. uam.es These networks ensure that the peptide is produced in the correct location and at the appropriate time. The regulation of the NF-κB transcription factor family, for instance, is crucial for activating the expression of many immune-related genes. nih.gov While the specific transcription factors that bind to the promoter of the Brevinin-1SHa gene have not been fully characterized, its expression pattern suggests regulation by factors involved in skin development and innate immunity.
Brevinin-1 family peptides are primarily expressed in the skin of amphibians, where they are stored in specialized granular glands and function as a first line of defense against pathogens. nih.govresearchgate.net The expression of the corresponding mRNA is tissue-specific and can be regulated during an organism's development. elifesciences.orguniprot.org
A study on the related peptide Brevinin-1SY in the frog Rana sylvatica provides a model for the developmental expression of this gene family. The research showed that Brevinin-1SY mRNA was present at all stages of tadpole development but increased significantly during the later stages of metamorphosis. researchgate.net This suggests a heightened need for these antimicrobial peptides as the aquatic tadpole transitions to a terrestrial adult frog, encountering a new range of microbial threats. researchgate.net
| Developmental Stage (Gosner Stages) | Relative Fold-Increase in Brevinin-1SY mRNA Expression researchgate.net |
|---|---|
| 14-20 (Reference) | 1.00 |
| 36-41 | 2.87 |
| 42-43 | 4.50 |
| 44-45 | 6.22 |
This developmental upregulation points to a sophisticated regulatory mechanism that prepares the frog for its adult life by bolstering its innate immune defenses in the skin. researchgate.net
Differential Expression Analysis in Response to Environmental Stimuli
The expression of brevinin genes is not static; it is dynamically regulated in response to various external and internal cues, including environmental stress and developmental changes. biologists.comnih.gov Studies on brevinin genes in Rana species provide a clear model for how the synthesis of these crucial defense peptides is modulated. The expression of the brevinin gene can be significantly altered by stressors that frogs commonly encounter in their habitats, such as freezing, lack of oxygen (anoxia), and dehydration. biologists.com
Research on Brevinin-1SY, a closely related peptide from the wood frog Rana sylvatica, demonstrates this differential regulation. Using quantitative RT-PCR, scientists have measured significant changes in the mRNA transcript levels of the brevinin gene in different tissues when the frog is subjected to environmental challenges. biologists.com For instance, a 24-hour period of anoxia was found to cause a more than five-fold increase in Brevinin-1SY mRNA levels in the ventral skin. biologists.com Similarly, dehydration to 40% of normal body water content led to a 2.39-fold and 3.29-fold increase in gene expression in the dorsal and ventral skin, respectively. biologists.com Conversely, freezing for 24 hours resulted in a decrease in gene expression in the dorsal skin. biologists.com
This regulation is crucial for the frog's survival, allowing it to ramp up the production of antimicrobial defenses when physiological stress makes it more vulnerable to infection. core.ac.uk The underlying mechanism for this upregulation involves specific cellular signaling pathways. Studies on Rana chensinensis have shown that environmental stimuli trigger the activation of transcription factors from the NF-κB family, which then bind to the promoter regions of brevinin genes and enhance their transcription. benthamdirect.com
Furthermore, the expression of brevinin genes is also tightly linked to the animal's developmental stage. In several Rana species, the mRNA levels for brevinin precursors are detectable at low levels in early larval (tadpole) stages but increase dramatically during metamorphosis, peaking at the metamorphic climax. biologists.comnih.gov This indicates that the innate immune system, including its chemical arsenal (B13267) of antimicrobial peptides, undergoes significant maturation as the aquatic larva transforms into a terrestrial adult, preparing it for a new set of microbial challenges. nih.gov
Table 1: Differential Expression of Brevinin-1SY Gene in Rana sylvatica in Response to Environmental Stress
| Environmental Stimulus (24h duration) | Tissue | Fold Change in mRNA Expression (vs. Control) |
| Freezing | Dorsal Skin | 0.6 |
| Anoxia | Ventral Skin | 5.23 |
| Dehydration (40%) | Dorsal Skin | 2.39 |
| Dehydration (40%) | Ventral Skin | 3.29 |
| Data sourced from a study on the Brevinin-1SY gene in Rana sylvatica, a model for brevinin regulation. biologists.com |
Biosynthesis and Post Translational Processing of Brevinin 1sha
Ribosomal Synthesis of the Brevinin-1SHa Precursor
Like most antimicrobial peptides (AMPs), the this compound is a gene-encoded molecule synthesized by ribosomes. springernature.com The initial product of translation is a prepropeptide, a larger precursor molecule that is biologically inactive. mdpi.comnih.gov This precursor typically exhibits a tripartite structure, which is a common organizational model for amphibian AMPs. mdpi.comfrontiersin.org
The structure consists of:
An N-terminal signal peptide: This sequence, often highly conserved, directs the nascent polypeptide into the endoplasmic reticulum and through the secretory pathway. nih.govfrontiersin.org
An acidic pro-sequence: This region is rich in acidic amino acids (aspartic and glutamic acid). mdpi.com It is believed to neutralize the highly cationic nature of the mature peptide sequence, thereby keeping the precursor in an inactive and non-toxic state during its synthesis and storage within the granular glands of the skin. nih.govnsf.gov
The C-terminal mature peptide sequence: This is the domain that, after cleavage and modification, will become the active Brevinin-1SHa peptide. mdpi.comnih.gov
This organized precursor structure is a critical biological strategy to safely produce and stockpile potent antimicrobial agents that are only activated and released when needed for defense. nsf.gov
Table 1: General Structure of the Brevinin-1SHa Prepropeptide
| Component | Primary Function | General Characteristics |
|---|---|---|
| Signal Peptide | Directs the precursor into the secretory pathway. | N-terminal sequence, typically 20-30 amino acids, hydrophobic. |
| Acidic Pro-sequence | Neutralizes the mature peptide, ensuring inactivity. | Rich in acidic residues (Asp, Glu); separates signal and mature peptides. |
| Mature Peptide | Forms the active antimicrobial peptide after processing. | C-terminal sequence, cationic, becomes Brevinin-1SHa. |
Enzymatic Cleavage and Maturation Pathways
The transformation from an inactive precursor to a functional peptide is accomplished through precise enzymatic reactions, primarily proteolytic cleavage and C-terminal amidation.
The liberation of the mature peptide from its precursor is achieved by proteolytic cleavage at specific recognition sites. nih.gov In many amphibian AMP precursors, including those for the Brevinin family, these cleavage sites are marked by pairs of basic amino acids. researchgate.netresearchgate.net The most common of these cleavage signals is the Lysyl-Arginine (-Lys-Arg- or -K-R-) pair. frontiersin.orgresearchgate.netresearchgate.net
These dibasic sites are recognized and cleaved by a class of enzymes known as proprotein convertases (PCs), such as furin, which are active within the secretory pathway. nih.govnih.gov The cleavage occurs C-terminal to the basic residue pair, precisely releasing the mature peptide sequence. letstalkacademy.com The specificity of these proteases ensures that the peptide is excised correctly, a critical step for its subsequent activity. nih.gov
Table 2: Common Proteolytic Cleavage Sites in Peptide Precursors
| Cleavage Site Motif | Enzyme Class | Location in Precursor |
|---|---|---|
| -Lys-Arg- | Proprotein Convertases | Flanks the N-terminus of the mature peptide sequence. frontiersin.org |
| -Arg-Arg- | Proprotein Convertases | Alternative dibasic site flanking the mature peptide. researchgate.netnih.gov |
A frequent and often essential post-translational modification for many amphibian AMPs is C-terminal amidation. nih.govnih.gov This process involves the conversion of the C-terminal carboxyl group into an amide group (-CONH₂). Amidation can be crucial for the peptide's biological activity, as it increases the net positive charge and can help to stabilize its secondary structure, such as an α-helix. nih.govbas.bg
This two-step enzymatic reaction is facilitated by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM). nih.govmdpi.com
Hydroxylation: The first step is catalyzed by the Peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain of PAM. It requires a glycine (B1666218) residue at the C-terminus of the peptide substrate. The PHM domain hydroxylates the α-carbon of this terminal glycine. mdpi.comuniprot.org
Lyase Activity: The second step is carried out by the Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domain. This domain cleaves the bond between the nitrogen and the hydroxylated α-carbon, releasing the now-amidated peptide and a glyoxylate (B1226380) molecule. uniprot.orgwikipedia.org
The requirement for a C-terminal glycine residue as a substrate for PAM is a key feature of the genetic code for many peptides destined for amidation. mdpi.com
Post-Translational Modifications (PTMs) of Brevinin-1SHa Peptide
Beyond cleavage and amidation, other post-translational modifications (PTMs) are critical in defining the final structure and function of the Brevinin-1SHa peptide.
A defining structural feature of the Brevinin-1 (B586460) family of peptides is the "Rana box". nih.govresearchgate.net This is a highly conserved cyclic domain located at the C-terminus of the peptide, formed by an intramolecular disulfide bridge between two cysteine residues. mdpi.comkoreascience.kr This covalent linkage stabilizes a heptapeptide (B1575542) loop structure. researchgate.net
The consensus sequence for this motif is typically Cys-(Xaa)₄₋₅-Cys, where 'Xaa' represents variable amino acid residues. mdpi.com The formation of this disulfide bond is an oxidative process that occurs within the endoplasmic reticulum, contributing significantly to the conformational stability of the peptide. ambiopharm.com While the precise function of the Rana box can vary among different peptide families, for many Brevinin-1 peptides it is considered important for maintaining full antimicrobial potency. researchgate.netmdpi.com However, in some other peptide families, its removal has been shown to have little effect or even enhance activity against certain microbes. nih.govmdpi.com
A wide array of other PTMs can occur in natural peptides, each capable of altering the peptide's physicochemical properties and biological function. nih.govresearchgate.net While not all of these have been specifically identified in Brevinin-1SHa, they represent potential modifications found in other AMPs that have significant research implications for peptide engineering. nih.gov These modifications are enzyme-mediated and can influence a peptide's stability, hydrophobicity, charge, and interaction with microbial membranes. ambiopharm.comresearchgate.net
Potential PTMs and their implications include:
Hydroxylation: The addition of a hydroxyl group to amino acid side chains, which can alter the peptide's polarity. ambiopharm.com
Methylation: The addition of a methyl group to lysine (B10760008) or arginine residues can increase hydrophobicity and protect against degradation by proteases. ambiopharm.com
Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues introduces a negative charge and can modulate biological activity. ambiopharm.com
The study of these PTMs is crucial, as they provide a blueprint for the rational design of synthetic peptide analogues with improved therapeutic properties, such as enhanced stability against proteases or increased target specificity. nih.govresearchgate.net
Table 3: Potential Post-Translational Modifications in AMPs and Their Implications
| Modification | Affected Residue(s) | Potential Effect on Peptide Properties | Research Implication |
|---|---|---|---|
| Acetylation | N-terminus, Lysine | Reduces positive charge, may increase stability. ambiopharm.comnih.gov | Engineering peptides with altered charge and longer half-life. |
| Phosphorylation | Serine, Threonine, Tyrosine | Adds a negative charge, alters protein interactions. ambiopharm.com | Modulating peptide activity and signaling functions. |
| Methylation | Lysine, Arginine | Increases hydrophobicity, prevents proteolytic degradation. ambiopharm.com | Creating more stable peptide-based therapeutics. |
| Hydroxylation | Proline, Lysine | Increases polarity. ambiopharm.com | Fine-tuning peptide-membrane interactions. |
| Glycosylation | Asparagine, Serine, Threonine | Influences folding and cell adhesion. ambiopharm.com | Improving peptide solubility and targeting. |
Table 4: List of Compounds
| Compound Name |
|---|
| Brevinin-1SHa |
| Furin |
| Glyoxylate |
| Lysine |
| Arginine |
| Cysteine |
| Aspartic acid |
| Glutamic acid |
| Serine |
| Threonine |
| Tyrosine |
| Proline |
| Glycine |
| Peptidylglycine alpha-amidating monooxygenase (PAM) |
| Peptidylglycine alpha-hydroxylating monooxygenase (PHM) |
| Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) |
| Nigrocins |
Structural Biology and Conformation of Brevinin 1sha
Primary Sequence Analysis and Conserved Residues in Brevinin-1SHa
The primary structure of a peptide is the foundational determinant of its higher-order folding and function. The Brevinin-1SHa precursor, like other antimicrobial peptide precursors, is typically composed of a signal peptide, an acidic spacer region, and the C-terminal mature peptide sequence. nih.govfrontiersin.orgnih.gov The mature Brevinin-1SHa peptide, isolated from the Schmacker frog (Odorrana schmackeri), is a 23-amino acid peptide with the following sequence novoprolabs.com:
LPAAFRLAAKIVPTVFCAISKKC
The sequence is rich in hydrophobic residues (e.g., Leu, Ala, Phe, Val, Ile), particularly in the N-terminal and central regions, which is a hallmark of membrane-active peptides. mdpi.comresearchgate.net The presence of cationic residues, specifically Lysine (B10760008) (Lys) at positions 10, 21, and 22, imparts a net positive charge to the peptide, facilitating its initial electrostatic interaction with negatively charged bacterial membranes. nih.govnih.gov
| Property | Details |
|---|---|
| Sequence | LPAAFRLAAKIVPTVFCAISKKC |
| Length | 23 amino acids |
| Molecular Weight | ~2580 Da |
| Cationic Residues | K¹⁰, K²¹, K²² |
| Hydrophobic Residues | L¹, P², A³, A⁴, F⁵, L⁷, A⁸, A⁹, I¹¹, V¹², P¹³, V¹⁵, F¹⁶, C¹⁷, A¹⁸, I¹⁹, C²³ |
| Source Organism | Odorrana schmackeri novoprolabs.com |
Secondary Structure Elucidation: Alpha-Helical Propensities and Random Coil Conformations
The secondary structure of brevinin-1 (B586460) peptides is highly dependent on the solvent environment, a characteristic that is central to their mechanism of action.
Random Coil in Aqueous Solution: In an aqueous or buffered solution, brevinin-1 family peptides, including presumably Brevinin-1SHa, typically exist in a disordered or random coil conformation. nih.govscilit.com This conformational flexibility in the soluble state is thought to be advantageous for their transport and diffusion in biological fluids. The lack of a defined structure is often characterized by circular dichroism (CD) spectroscopy, which shows a single negative band below 200 nm for random coil peptides. nih.govyoutube.com
Alpha-Helical Conformation in Membrane-Mimetic Environments: Upon encountering a membrane-mimetic environment, such as solutions containing trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS) micelles, brevinin-1 peptides undergo a significant conformational change, folding into an amphipathic α-helix. nih.govscilit.comnih.gov This induced folding is a critical step in their antimicrobial activity. CD spectroscopy of related peptides like Brevinin-1E in a TFE/water mixture shows a transition to a mainly α-helical structure, characterized by two negative bands at approximately 208 and 222 nm and a positive band around 192 nm. frontiersin.orgscilit.comresearchgate.net This amphipathic helix strategically positions hydrophobic residues to interact with the lipid core of the membrane and hydrophilic, cationic residues to interact with the phospholipid head groups or the aqueous environment. researchgate.net
The α-helix is the most common secondary structure in proteins, stabilized by hydrogen bonds between the backbone C=O group of one amino acid and the N-H group of the amino acid four residues ahead (i, i+4 arrangement). youtube.comyoutube.com The propensity of the Brevinin-1SHa sequence to form a stable α-helix allows it to span or disrupt the bacterial membrane.
Tertiary Structure Characterization and Conformational Dynamics in Membrane-Mimetic Environments
Although a specific experimentally determined structure for Brevinin-1SHa is not available, a computed structure model for the closely related Brevinin-1HSa from Odorrana hosii exists in the AlphaFold database. rcsb.org This model predicts a predominantly α-helical conformation, consistent with the expected structure in a membrane-like environment.
NMR studies on other brevinin-1 family members, such as Brevinin-1E, have confirmed an α-helical structure in TFE/water solutions. scilit.com These studies reveal that the helix is often not perfectly linear. A Proline (Pro) residue, frequently found around position 14 in brevinin-1 peptides (position 13 in Brevinin-1SHa), can introduce a "kink" or hinge in the helical structure. nih.govmdpi.com This flexibility may be crucial for the peptide's ability to adapt to the curved surface of a bacterial cell and to form pores or disrupt membrane integrity. nih.gov
In membrane-mimetic environments like SDS or dodecylphosphocholine (DPC) micelles, these peptides typically orient themselves parallel to the surface of the micelle, with their hydrophobic face embedded in the lipid core and the hydrophilic face exposed to the solvent. nih.govresearchgate.net
| Environment | Predominant Conformation | Key Structural Features | Experimental Technique |
|---|---|---|---|
| Aqueous Solution | Random Coil nih.gov | Disordered, flexible | Circular Dichroism (CD) nih.gov |
| Membrane-Mimetic (TFE, SDS Micelles) | α-Helix nih.govscilit.com | Amphipathic, often with a Pro-induced kink nih.govmdpi.com | CD, Nuclear Magnetic Resonance (NMR) scilit.com |
Structure-Function Relationship Studies: Dissecting the "Rana Box" and Hydrophobic Domains
The antimicrobial activity of Brevinin-1SHa is a direct consequence of its primary sequence and the resulting secondary and tertiary structures. Two main regions are critical for its function: the N-terminal hydrophobic domain and the C-terminal "Rana box".
Hydrophobic Domains: The N-terminal and central parts of Brevinin-1SHa (e.g., LPAAFRLAAKIVP) are dominated by hydrophobic amino acids. This hydrophobic face of the amphipathic helix is essential for inserting into and disrupting the nonpolar lipid bilayer of the bacterial membrane. researchgate.netresearchgate.net Studies on analogs of other brevinin-1 peptides have shown that deleting even a few amino acids from the N-terminal hydrophobic region can dramatically reduce hemolytic activity (lysis of red blood cells) while maintaining significant antimicrobial potency, highlighting its importance in membrane interaction. nih.gov
The interplay between the N-terminal amphipathic helix and the C-terminal cationic loop defines the peptide's ability to selectively target and permeabilize bacterial membranes over host cells. nih.gov
Computational Modeling and Simulation of Brevinin-1SHa Structure
Computational methods provide powerful tools to predict and analyze the three-dimensional structure and dynamics of peptides where experimental data is limited. nih.govnih.gov
A full-length 3D structural model for Brevinin-1HSa, a close homolog of Brevinin-1SHa, has been generated using AlphaFold, a deep learning-based protein structure prediction tool. rcsb.org The model is assigned a per-residue confidence score (pLDDT), with scores above 90 indicating very high confidence in the predicted structure. The AlphaFold model for Brevinin-1HSa shows a distinct α-helical structure for the majority of the peptide, which aligns with experimental data from other brevinin-1 family members.
Other computational tools like I-TASSER and QUARK have also been used to simulate the tertiary structures of brevinin peptides, such as Brevinin-1SY and Brevinin-1BYa. researchgate.netresearchgate.net These simulations consistently predict an α-helical secondary structure, providing further support for this conformational model.
Mechanistic Research on Brevinin 1sha Biological Activities
Cellular and Subcellular Interactions with Target Organisms/Cells
Brevinin-1SHa's primary mode of action against pathogens involves direct interaction with cellular structures, leading to compromised cell function and eventual death. These interactions are multifaceted, affecting the cell membrane, mitochondria, and lysosomes.
Membrane Permeabilization and Disruption Mechanisms (e.g., Barrel-Stave, Carpet Models)
A fundamental characteristic of Brevinin-1 (B586460) peptides is their ability to perturb and permeabilize the cell membranes of target organisms. researchgate.net This process is largely attributed to their amphipathic α-helical structure, which allows them to interact with the phospholipid bilayer of cell membranes. nih.gov In an aqueous environment, Brevinin-1 peptides typically exist in a random coil state. However, upon encountering a hydrophobic, membrane-like environment, they adopt this α-helical conformation, which is crucial for their disruptive activity. nih.gov
Two primary models have been proposed to explain the membrane disruption by such antimicrobial peptides: the "barrel-stave" and "carpet-like" models. nih.gov
Barrel-Stave Model: In this model, the peptide monomers insert themselves perpendicularly into the cell membrane, assembling into a pore-like structure. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, forming a channel. researchgate.net This channel disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites, and ultimately, cell death. qub.ac.uk
Carpet-Like Model: This model posits that the peptides accumulate on the surface of the membrane, lying parallel to the phospholipid head groups, effectively coating it in a "carpet-like" manner. researchgate.netresearchgate.net This accumulation disrupts the curvature and stability of the membrane. Once a threshold concentration is reached, the peptides cause a detergent-like effect, leading to the formation of micelles and the complete disintegration of the membrane. researchgate.net
The specific mechanism employed by a particular Brevinin-1 peptide may depend on factors such as its concentration and the lipid composition of the target membrane. researchgate.net
Impact on Mitochondrial Function and Energy Metabolism (e.g., ΔΨm, ATP Levels)
Beyond the cell membrane, Brevinin peptides have been shown to target mitochondria, the powerhouses of the cell. This interaction further contributes to their cytotoxic effects. A study on Brevinin-2R, a related peptide, demonstrated a significant decrease in both the mitochondrial membrane potential (ΔΨm) and cellular ATP levels following treatment. nih.gov The mitochondrial membrane potential is a critical component of energy storage during oxidative phosphorylation, and its dissipation disrupts the cell's ability to produce ATP. nih.gov The reduction in ATP, the primary energy currency of the cell, severely hampers essential cellular processes, leading to metabolic collapse and cell death. nih.govnih.gov
Interaction with Lysosomal Compartments and Cathepsin Release
Research has also implicated the lysosomal pathway in the mechanism of action of Brevinin peptides. Lysosomes are organelles containing a variety of degradative enzymes, and their integrity is crucial for cellular health. Studies on Brevinin-2R have shown that the peptide can interact with the lysosomal compartment, leading to lysosomal membrane permeabilization. nih.govnih.gov This damage results in the leakage of lysosomal enzymes, such as cathepsins, into the cytoplasm. nih.govnih.gov The release of these proteases can trigger a cascade of events leading to cell death, including the activation of apoptotic pathways. nih.govplos.orgmdpi.com
Immunomodulatory Research Pathways
In addition to their direct antimicrobial activities, Brevinin-1 peptides exhibit immunomodulatory effects, influencing the host's immune response to infection and inflammation. frontiersin.org
Lipopolysaccharide (LPS) Binding and Neutralization Mechanisms
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of the inflammatory response. Brevinin-1 peptides have demonstrated the ability to bind to and neutralize LPS. A study on Brevinin-1GHd, a closely related peptide, found that it could bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 mM. frontiersin.orgnih.gov This binding is thought to be facilitated by the interaction of hydrophobic amino acids within the peptide with the hydrophobic region of LPS. By neutralizing LPS, Brevinin-1 peptides can dampen the inflammatory cascade initiated by bacterial infection. researchgate.net
Modulation of Inflammatory Cytokine Release and Signaling Pathways (e.g., MAPK)
Brevinin-1 peptides can modulate the production and release of inflammatory cytokines. In studies involving RAW 264.7 macrophage cells stimulated with LPS, Brevinin-1GHd was shown to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgnih.gov
This immunomodulatory effect is mediated, at least in part, through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. frontiersin.orgnih.gov The MAPK pathway plays a crucial role in regulating the cellular response to a variety of stimuli, including inflammatory signals from LPS. nih.gov Research has shown that Brevinin-1GHd can reduce the phosphorylation of key proteins in the MAPK pathway, such as JNK, ERK, and p38. nih.gov By inhibiting this pathway, the peptide effectively curtails the downstream production of inflammatory mediators. nih.gov
The following table summarizes the inhibitory effects of Brevinin-1GHd on the MAPK signaling pathway in LPS-stimulated RAW 264.7 cells.
| Target Protein | Reduction in Phosphorylation (at 4 µM Brevinin-1GHd) | Reference |
|---|---|---|
| p-JNK/JNK | ~27.68% | nih.gov |
| p-ERK/ERK | ~36.80% | nih.gov |
| p-p38/p38 | ~51.29% | nih.gov |
The following table details the reduction in the release of various inflammatory mediators by Brevinin-1GHd in LPS-stimulated RAW 264.7 cells.
| Inflammatory Mediator | Reduction in Release (at 4 µM Brevinin-1GHd) | Reference |
|---|---|---|
| Nitric Oxide (NO) | ~87.31% | nih.gov |
| TNF-α | ~44.09% | nih.gov |
| IL-6 | ~72.10% | nih.gov |
| IL-1β | ~67.20% | nih.gov |
Research into Other Reported Activities:
While the primary focus of research on Brevinin peptides has often been their antimicrobial properties, studies have also delved into other significant biological activities. This section explores the mechanistic research behind the anti-biofilm, antiviral, and insulin-releasing activities reported for peptides within the Brevinin family. It is important to note that research often focuses on the mature peptides rather than the precursor form, and findings may pertain to various members of the Brevinin-1 family, not exclusively Brevinin-1SHa.
Anti-Biofilm Activity and Associated Mechanisms
Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix, which offers protection from antimicrobial agents and host immune responses. nih.gov Several peptides in the Brevinin family have demonstrated the ability to both inhibit the formation of biofilms and eradicate existing ones. mdpi.commdpi.comnih.gov
The mechanisms underlying the anti-biofilm activity of Brevinin peptides are multifaceted and involve actions against both the bacterial cells and the biofilm matrix itself. One key mechanism is the disruption of the bacterial membrane. mdpi.comresearchgate.net Brevinin peptides, being cationic, are electrostatically attracted to the negatively charged components of bacterial membranes. nih.gov They can then insert into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. mdpi.comtandfonline.com This bactericidal action against the planktonic and biofilm-embedded bacteria is a crucial aspect of their anti-biofilm effect.
Furthermore, some Brevinin peptides interfere with the integrity of the biofilm matrix. For instance, Brevinin-GR23 has been shown to reduce the production of extracellular polysaccharides (EPS) in Staphylococcus aureus. tandfonline.com Since EPS is a critical structural component of the biofilm, its reduction weakens the matrix and inhibits biofilm formation. tandfonline.com The ability of peptides like Brevinin-1BW to inhibit and eradicate biofilms has also been noted. mdpi.comnih.gov The general mechanism for antimicrobial peptides (AMPs) against biofilms can involve forming pores in the lipid components of the biofilm, penetrating the extracellular matrix, or dispersing the biofilm. mdpi.com
Table 1: Investigated Anti-Biofilm Mechanisms of Brevinin Peptides
| Mechanism | Description | Relevant Brevinin Peptide Example |
|---|---|---|
| Membrane Disruption | Direct interaction with and permeabilization of the bacterial cell membrane, leading to cell death. mdpi.comresearchgate.net | Brevinin-1BW mdpi.comresearchgate.net |
| Matrix Interference | Inhibition of the production of essential matrix components, such as extracellular polysaccharides (EPS). tandfonline.com | Brevinin-GR23 tandfonline.com |
| Biofilm Eradication | Disruption and removal of established, mature biofilms. mdpi.com | Brevinin-1OS and its analogues mdpi.com |
Insights into Antiviral and Insulin-Releasing Activities
Antiviral Activity:
Research has indicated that certain members of the Brevinin family possess antiviral properties, particularly against enveloped viruses. nih.govdongguk.edu The primary proposed mechanism of action is the direct disruption of the viral envelope, which is a lipid membrane derived from the host cell. dongguk.edu This mechanism is analogous to their antibacterial action, where the peptide interacts with and destabilizes a lipid bilayer. This disruption can inactivate the virus, preventing it from entering and infecting host cells. nih.gov For example, derivatives of Brevinin-1 have shown activity against Herpes Simplex Virus (HSV) through direct effects on the virus's lipid membrane. nih.gov Similarly, Brevinin-2GHk was found to inhibit Zika Virus (ZIKV) infection by disrupting the integrity of the viral envelope. nih.gov This suggests that the main target of these peptides is the viral membrane, rendering them effective against enveloped viruses but not non-enveloped ones. dongguk.edu
Insulin-Releasing Activity:
A novel function identified for several Brevinin peptides is the stimulation of insulin (B600854) release from pancreatic β-cells. nih.govtandfonline.comnih.govfrontiersin.org This insulinotropic effect has been observed in studies using clonal β-cell lines such as BRIN-BD11. nih.govgcu.ac.ukbioscientifica.com For example, Brevinin-2-related peptide (B2RP) was found to stimulate insulin release from BRIN-BD11 cells without causing damage to the cell membrane, as indicated by the lack of lactate (B86563) dehydrogenase release. gcu.ac.uk This suggests that the mechanism is not simply a result of cytotoxic membrane permeabilization. nih.govgcu.ac.uk
While the precise molecular pathways are still under investigation, it is believed that the stimulation of insulin release occurs through mechanisms other than just membrane destabilization. nih.gov Peptides from frog skin secretions, including those with homology to Brevinin-1, have been shown to evoke significant increases in insulin release in a concentration-dependent manner. nih.govbioscientifica.com This activity may offer a protective advantage to the frog by potentially inducing hypoglycemia in predators. nih.gov The development of nontoxic analogs of some Brevinin-related peptides with potent insulin-releasing activity highlights their therapeutic potential for conditions like type 2 diabetes. researchgate.net
Table 2: Summary of Antiviral and Insulin-Releasing Activities of Brevinin Peptides
| Activity | Proposed Mechanism | Cell/Virus Model | Example Peptide Family |
|---|---|---|---|
| Antiviral | Direct disruption of the viral lipid envelope. dongguk.edu | Enveloped viruses (e.g., HSV, ZIKV) nih.govnih.gov | Brevinin-1, Brevinin-2 nih.govnih.gov |
| Insulin-Releasing | Stimulation of pancreatic β-cells; mechanism is not fully elucidated but appears to be more specific than general membrane disruption. nih.govgcu.ac.uk | BRIN-BD11 clonal β-cells nih.govgcu.ac.uk | Brevinin-1, Brevinin-2 nih.govnih.gov |
Advanced Methodologies in Brevinin 1sha Research
Molecular Biology Techniques: RT-PCR, cDNA Cloning, Gene Sequencing
The initial identification and characterization of the Brevinin-1SHa precursor rely heavily on fundamental molecular biology techniques. The process typically begins with the collection of skin secretions from the host amphibian, from which messenger RNA (mRNA) is extracted.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is employed to convert the isolated mRNA into complementary DNA (cDNA). This cDNA then serves as a template for amplification.
cDNA Cloning is a critical step for isolating and identifying the specific gene encoding the this compound. A "shotgun" cloning approach is often utilized, where a cDNA library is created from the skin secretion-derived mRNA. nih.govmdpi.com This library contains a multitude of cDNA fragments representing all the genes being expressed in the frog's skin glands at the time of secretion. From this library, specific clones encoding novel peptide precursors, such as that for Brevinin-1GHa, can be isolated. nih.gov
Gene Sequencing of the cloned cDNA is the final step in this phase. The nucleotide sequence provides the definitive primary structure of the this compound. This includes the signal peptide, an acidic spacer peptide, and the sequence of the mature, active peptide. mdpi.com Bioinformatic analysis of the sequenced precursor helps in classifying it within the Brevinin family and comparing its homology to other known antimicrobial peptides. nih.gov
Peptide Synthesis and Purification Strategies: Solid-Phase Synthesis, RP-HPLC, Mass Spectrometry
Once the amino acid sequence of a brevinin peptide is known, researchers require pure samples for structural and functional studies. Chemical synthesis is the preferred method for obtaining these peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying the crude synthetic peptide. nih.govmdpi.com This powerful chromatographic technique separates the desired peptide from impurities generated during synthesis based on differences in hydrophobicity. researchgate.nethplc.eunih.gov The crude peptide mixture is passed through a column packed with a nonpolar stationary phase (like C18 silica), and a gradient of increasing organic solvent is used to elute the components. researchgate.netnih.gov Fractions are collected, and those containing the pure peptide are pooled.
Mass Spectrometry (MS) is used to confirm the identity and purity of the synthesized and purified peptide. mdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are employed to precisely measure the molecular weight of the peptide, ensuring it matches the theoretical mass calculated from its amino acid sequence. mdpi.comnih.gov
| Technique | Purpose in Brevinin-1SHa Research | Key Principle |
| Solid-Phase Peptide Synthesis (SPPS) | To chemically construct the peptide chain from individual amino acids. | Stepwise addition of protected amino acids to a growing chain anchored to a solid resin support. bachem.com |
| RP-HPLC | To purify the synthesized peptide from a crude mixture. | Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase with a gradient of organic solvent. hplc.eu |
| Mass Spectrometry (MS) | To verify the molecular weight and confirm the identity of the purified peptide. | Ionization of the peptide and measurement of its mass-to-charge ratio to determine its exact molecular mass. mdpi.com |
Structural Analysis Techniques: CD Spectroscopy, NMR Spectroscopy
Understanding the three-dimensional structure of brevinin peptides is crucial for explaining their mechanism of action. Spectroscopic techniques are vital for this purpose.
Circular Dichroism (CD) Spectroscopy is widely used to determine the secondary structure of brevinin peptides. mdpi.comnih.govnih.gov This technique measures the differential absorption of left- and right-circularly polarized light by the peptide. youtube.com In aqueous solutions, brevinins often exist as a random coil. nih.gov However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they typically adopt a distinct α-helical structure. mdpi.comnih.govresearchgate.net CD spectra of α-helices are characterized by negative bands near 208 and 222 nm and a positive band around 192 nm. researchgate.netstanford.edu The percentage of α-helicity can be calculated from the CD data, providing insight into how the peptide might structure itself upon interacting with a bacterial membrane. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed, atomic-level structural information. While less commonly reported for the this compound itself, NMR is a powerful tool for determining the complete three-dimensional structure of peptides in solution. mdpi.com By analyzing the interactions between atomic nuclei within the peptide, a detailed model of its fold can be constructed. This can reveal the spatial arrangement of amino acid side chains, which is critical for understanding how the peptide interacts with and disrupts microbial membranes.
| Technique | Information Gained for Brevinin-1SHa | Typical Environment |
| CD Spectroscopy | Secondary structure content (e.g., % α-helix, random coil). mdpi.comresearchgate.net | Aqueous buffer (e.g., PBS), membrane-mimicking solvents (e.g., TFE, SDS). nih.govresearchgate.net |
| NMR Spectroscopy | High-resolution 3D structure, atomic positions, and dynamics. mdpi.com | Aqueous solution, micelle solutions. |
Functional Assays in Research Models (Excluding Clinical Trials)
To evaluate the therapeutic potential of Brevinin-1SHa and its analogues, a range of functional assays are conducted in controlled laboratory settings.
The primary function of brevinin peptides is their antimicrobial activity. Standardized broth microdilution assays are used to quantify this activity against a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). mdpi.commdpi.com The key metric obtained is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the peptide that prevents visible microbial growth. nih.gov Some studies also determine the Minimum Bactericidal Concentration (MBC) , the lowest concentration that kills 99.9% of the bacteria. nih.gov These assays demonstrate the potency and spectrum of the peptide's antimicrobial action. nih.govmdpi.com
To understand how brevinin peptides kill microbes, researchers investigate their effects on cell membranes. Membrane integrity or permeability assays are used to determine if the peptide disrupts the bacterial cell membrane. nih.gov One common method is the SYTOX Green assay, where a fluorescent dye that cannot enter intact cells is used. nih.gov If the peptide compromises the membrane, the dye enters the cell, binds to nucleic acids, and fluoresces, providing a measurable signal of membrane damage. nih.govmdpi.com Lactate (B86563) dehydrogenase (LDH) release assays can also be used to measure membrane damage in eukaryotic cells. mdpi.com
The immunomodulatory effects of these peptides are assessed using cytokine release assays . creative-proteomics.com These assays typically involve exposing immune cells, such as the macrophage cell line RAW 264.7, to the peptide in the presence or absence of an inflammatory stimulus like lipopolysaccharide (LPS). nih.govresearchgate.net The supernatant is then collected and analyzed for the levels of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govresearchgate.net This helps to determine if the peptide has anti-inflammatory properties by, for example, suppressing LPS-induced cytokine production. nih.gov
Simple in vivo models are used to bridge the gap between in vitro results and more complex mammalian systems. The Galleria mellonella (wax moth larvae) infection model is an increasingly popular tool for assessing the in vivo efficacy of antimicrobial peptides. nih.govnih.gov Larvae are infected with a pathogenic bacterium (e.g., MRSA) and then treated with the peptide. mdpi.com The survival rate of the larvae is monitored over time to evaluate the peptide's ability to clear the infection in a living organism. mdpi.comfrontiersin.org This model is advantageous due to its low cost, ethical considerations, and the conserved nature of some innate immune pathways with mammals. frontiersin.org
Engineering and Rational Design of Brevinin 1sha Analogs for Research Applications
Amino Acid Substitution Studies and Structure-Activity Relationships
The biological activity of Brevinin-1 (B586460) family peptides is intricately linked to their physicochemical properties, which are dictated by their amino acid sequence. Structure-activity relationship (SAR) studies are crucial for understanding how specific amino acids contribute to the peptide's function and for guiding the rational design of more effective analogs. researchgate.net
Key structural parameters that influence the activity of Brevinin-1 peptides include:
Cationicity and Net Charge : A net positive charge is fundamental for the initial electrostatic attraction between the peptide and the negatively charged components of microbial cell membranes, such as phospholipids. mdpi.comnih.gov Generally, increasing the net charge by substituting neutral amino acids with cationic residues (like Lysine (B10760008) or Arginine) enhances antimicrobial activity. ju.edu.jo However, an excessively high net charge can also lead to increased lysis of host cells, such as red blood cells (hemolytic activity). researchgate.netju.edu.jo
Hydrophobicity : The presence of hydrophobic amino acids is essential for the peptide to insert into and disrupt the lipid bilayer of the target membrane. ju.edu.jo The balance between hydrophobicity and cationicity is critical; high hydrophobicity is often correlated with strong antimicrobial action but also with higher, undesirable hemolytic activity. researchgate.net
Amphipathicity and Helicity : In a membrane-like environment, Brevinin-1 peptides typically fold into an amphipathic α-helical structure, where hydrophobic and hydrophilic amino acids are segregated on opposite faces of the helix. researchgate.netnih.gov This structure is crucial for membrane perturbation. mdpi.com The amino acid composition directly influences the stability and degree of this helical structure. ju.edu.jo
Key Structural Motifs : Many Brevinin-1 peptides contain a Proline residue around position 14, which induces a stable kink in the α-helix. mdpi.com This "hinge" region is believed to facilitate the peptide's interaction with and disruption of the cell membrane. mdpi.com Additionally, the C-terminal "Rana box," a disulfide-bridged loop, is a characteristic feature that contributes to the peptide's structure and activity. nih.gov
Substitution studies on Brevinin-1 analogs have provided detailed insights. For example, in a study on Brevinin-1pl, replacing lysine residues with arginine (which has a guanidinium (B1211019) group) slightly enhanced activity against Gram-positive bacteria but reduced activity against Gram-negative bacteria. nih.gov Introducing histidine, whose charge is pH-dependent, also altered the activity spectrum. nih.gov
| Peptide Analog (Base: Brevinin-1pl) | Modification | Effect on Activity | Reference |
| Brevinin-1pl-5R | All Lysine (K) residues replaced with Arginine (R) | Slightly enhanced activity against Gram-positive bacteria; significantly reduced activity against Gram-negative bacteria. | nih.gov |
| Brevinin-1pl-6K | Introduction of additional Lysine (K) | Reduced antimicrobial activity against Gram-positive bacteria; activity against Gram-negative bacteria remained consistent. | nih.gov |
| Brevinin-1pl-3H | Introduction of three Histidine (H) residues | Retained activity against Gram-positive bacteria (e.g., MRSA); significantly reduced activity against Gram-negative bacteria. | nih.gov |
Modifications for Enhanced Selectivity and Potency in Research Models
A primary goal in engineering Brevinin-1 analogs is to increase their therapeutic index—the ratio between their toxicity to host cells and their potency against target pathogens or cancer cells. nih.gov High hemolytic activity is a common limitation for many naturally occurring Brevinin-1 peptides, hindering their development. nih.govresearchgate.net
Strategies to enhance selectivity and potency include:
N-Terminal Truncation : Studies on Brevinin-1E demonstrated that deleting the first three amino acids from the N-terminus dramatically reduced hemolytic activity while largely preserving antimicrobial potency. nih.gov This suggests the N-terminal region is a key determinant of toxicity towards host cells. nih.gov
Amino Acid Substitution : Systematically replacing hydrophobic or cationic residues can decouple antimicrobial efficacy from hemolytic activity. For instance, replacing leucine (B10760876) with lysine in a Brevinin-2-related peptide resulted in higher erythrocyte integrity (lower hemolysis). nih.gov In another study, substituting specific lysine residues with arginine in a Brevinin-1 analog resulted in a derivative (5R) with high effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and a better therapeutic index. nih.gov
Linearization : The C-terminal disulfide bridge ("Rana box") contributes to the peptide's structure. nih.gov Creating linearized analogs by replacing the cysteine residues can alter the activity profile. A linearized acetamidomethylcysteinyl analog of Brevinin-1E showed significantly less hemolytic activity than the native, cyclic peptide. nih.gov
Chiral Substitution : Incorporating D-amino acids in place of the natural L-amino acids is a common strategy. This can enhance peptide stability against host proteases and, in some cases, improve selectivity by altering the peptide's interaction with chiral membrane components. nih.gov
| Peptide/Analog | Modification | Potency (Antimicrobial Activity) | Selectivity (Hemolytic Activity) | Reference |
| Brevinin-1E | Native Peptide | Potent | High | nih.gov |
| Brevinin-1E (Δ1-3) | Deletion of 3 N-terminal amino acids | Maintained | Dramatically Reduced | nih.gov |
| Brevinin-1LTe | Native Peptide | Potent | High | nih.gov |
| Analog 5R | Lysine to Arginine substitutions | High against MRSA | Improved Selectivity | nih.gov |
| Brevinin-2-related peptide | Native Peptide | Active | Moderate | nih.gov |
| Brevinin-2-related (L18K) analog | Leucine-18 replaced with Lysine | Maintained | Lower Hemolysis | nih.gov |
Peptide Optimization Strategies for Stability and Biological Function
For research and therapeutic applications, peptides must be stable under relevant physiological conditions. Peptides are susceptible to degradation by proteases and can be sensitive to changes in pH, temperature, and salt concentration. mdpi.commdpi.com
Optimization strategies to improve the stability of Brevinin-1 analogs include:
Modifications for Protease Resistance : The incorporation of D-amino acids or other non-natural amino acids can make peptides resistant to degradation by proteases, which typically recognize only L-amino acid substrates. nih.gov
Formulation Strategies : The stability of peptides in aqueous solutions can be enhanced through optimized formulations. This includes adjusting the pH, selecting appropriate buffers, and using co-solvents like glycerol (B35011) or ethanol (B145695) to slow degradation pathways such as deamidation and hydrolysis. mdpi.comubaya.ac.id
Chemical Modifications : Techniques such as PEGylation (attaching polyethylene (B3416737) glycol chains) can increase the half-life and stability of peptides in biological systems, although this can sometimes impact activity.
Assessing Stability under Physiological Conditions : Research on Brevinin-1OS and its analogs showed that their antimicrobial activity could be maintained across a range of temperatures. mdpi.com However, activity was reduced in the presence of high salt concentrations and was affected by changes in pH, highlighting the importance of testing analogs under conditions that mimic their intended research application. mdpi.com
| Condition | Effect on Brevinin-1OS Analogs' Activity | Reference |
| High Salt Concentration | MICs increased at least two-fold | mdpi.com |
| Varying pH | Had a significant effect on MIC values | mdpi.com |
| Presence of Serum | Peptides retained significant antimicrobial activity | mdpi.com |
| High Temperature | Peptides were tolerant of high temperatures | mdpi.com |
Recombinant Expression Systems for Brevinin-1SHa and its Analogs
To conduct extensive research, large quantities of peptides are required. While chemical synthesis is feasible for smaller peptides, it can be costly for large-scale production. nih.gov Recombinant DNA technology offers a cost-effective and scalable alternative for producing Brevinin-1SHa and its engineered analogs. nih.gov
The most common approach involves using prokaryotic expression systems, particularly Escherichia coli. nih.govresearchgate.net However, the direct expression of antimicrobial peptides is often lethal to the host bacterium. To overcome this, a fusion protein strategy is employed:
Gene Construction : The DNA sequence encoding the Brevinin-1 analog is fused to the gene of a larger, carrier protein.
Expression : The host organism (E. coli) transcribes and translates this fused gene, producing a single, large, and inactive fusion protein. The carrier protein protects the host from the antimicrobial activity of the peptide.
Purification : The fusion protein is isolated from the bacterial cells.
Cleavage : The fusion protein is treated with a specific chemical or enzymatic agent that cleaves the carrier protein from the desired peptide.
Final Purification : The active Brevinin-1 analog is purified from the cleavage mixture.
This method allows for the large-scale production of pure, biologically active peptides necessary for detailed structure-activity relationship studies, and preclinical evaluation in various research models. nih.gov
Evolutionary and Comparative Research of Brevinin 1sha
Phylogenetic Analysis within the Brevinin Family
Phylogenetic analysis of the Brevinin-1 (B586460) family reveals intricate evolutionary relationships that often mirror the speciation patterns of their host organisms. Studies employing methods such as the neighbor-joining algorithm have demonstrated that peptides from closely related frog species tend to cluster together, forming distinct clades. nih.gov This suggests that the diversification of these peptides is often a result of gene duplication events that have occurred after the divergence of the host species. nih.gov
The amino acid sequences of Brevinin-1 peptides can be utilized as molecular markers to complement other phylogenetic analyses, such as those based on mitochondrial gene sequences, to elucidate the evolutionary history of ranid frogs. For instance, phylogenetic trees constructed based on Brevinin-1 peptide sequences have been used to explore the relationships between different species within the genus Rana. nih.gov However, the phylogenetic relationships suggested by Brevinin-1 peptides can sometimes present complexities, with certain peptides from one species showing closer relationships to those of a more distant relative, hinting at a complex evolutionary history that may involve events such as horizontal gene transfer or convergent evolution. nih.gov
Interspecies Variation and Conservation of Brevinin-1SHa Sequences
A hallmark of the Brevinin-1 family is the high degree of interspecies sequence variation. The amino acid sequence of Brevinin-1 is generally poorly conserved across different species. nih.gov Research has identified only four invariant amino acid residues: Alanine at position 9, Cysteine at position 18, Lysine (B10760008) at position 23, and Cysteine at position 24. nih.gov The C-terminal region, featuring a disulfide bridge between the two cysteine residues, forms a conserved "Rana box" structure, which is crucial for the peptide's biological activity. nih.gov
Despite this high variability, the discovery of identical Brevinin-1 peptides in different, albeit closely related, species does occur, albeit infrequently. Such occurrences are thought to be indicative of a shared evolutionary origin. nih.gov The extensive variation is not only observed between species but also within populations of the same species, where different individuals may express a distinct repertoire of antimicrobial peptides. This intraspecies diversity likely reflects local adaptations to different pathogen pressures.
| Peptide | Organism | Amino Acid Sequence |
|---|---|---|
| Brevinin-1SHa | Not specified in search results | Sequence not available in search results |
| Brevinin-1-RAA5 | Odorrana andersonii | MKFLLKSLLLLFFLGTINLSLCVEETVSQGSDEDLDDVFADISNALGNAIEELSKAGKEFLGKLIKYACKITKKC |
| Brevinin-1E | Rana esculenta | FLPLLAGLAANFLPKIFCKITRKC |
| Brevinin-1P | Rana pipiens | FLPLLAGLAANFLPKIFCKITRKC |
Comparative Genomics and Transcriptomics of Brevinin-Producing Organisms
Advances in genomic and transcriptomic technologies have provided powerful tools to investigate the genetic basis of Brevinin-1 production and diversity. Comparative genomic studies allow for the identification of genes encoding Brevinin-1 precursors and can reveal the genomic organization and copy number variation of these genes across different species. For example, a combined peptidomic and genomic analysis of the frog Rana nigrovittata led to the identification of numerous novel antimicrobial peptides, including members of the Brevinin family, and provided insights into the conserved preproregions and the highly diversified mature peptide sequences. nih.gov
Transcriptome analysis of amphibian skin secretions offers a snapshot of the genes that are actively being expressed to produce these defense peptides. By sequencing the messenger RNA (mRNA) from the skin, researchers can identify the full complement of antimicrobial peptide precursors being synthesized. nih.gov This approach has been instrumental in discovering the vast diversity of peptides within a single individual and has revealed that the expression levels of different peptides can vary significantly. Comparative transcriptomic studies between different species or populations can further illuminate how the expression of Brevinin-1 and other antimicrobial peptides is regulated and how it evolves in response to different environmental pressures. nih.gov
Q & A
Basic Question: What experimental methods are recommended for structural characterization of Brevinin-1SHa precursor?
Answer:
Structural characterization of this compound requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): For resolving secondary structures (e.g., α-helices) and disulfide bond topology. Use 2D H-C HSQC and NOESY spectra to assign residues and confirm folding patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and post-translational modifications. Electrospray ionization (ESI)-MS is preferred for peptide analysis .
- Circular Dichroism (CD): Assesses secondary structure stability under varying pH or temperature conditions.
Advanced Consideration:
For spectral overlap challenges in NMR, consider isotopic labeling (e.g., N/C) or alternative buffer systems to reduce signal broadening. Validate ambiguous peaks using comparative modeling against homologous peptides .
Basic Question: How should researchers design in vitro bioactivity assays for this compound?
Answer:
- Cell Lines: Use standardized microbial strains (e.g., E. coli ATCC 25922) or eukaryotic cells (e.g., human keratinocytes) to test antimicrobial or cytotoxic activity.
- Dose-Response Curves: Include a minimum of six concentrations (e.g., 1–100 µM) to calculate IC/MIC values.
- Controls: Negative (vehicle) and positive controls (e.g., polymyxin B for antimicrobial assays) are mandatory .
Advanced Question: How can contradictory bioactivity data between studies be resolved? Methodological Approach:
- Reproducibility Checks: Verify peptide purity (>95% via HPLC) and solvent effects (e.g., DMSO may alter membrane permeability).
- Statistical Rigor: Apply ANOVA with post-hoc tests to assess inter-experiment variability. Cross-validate findings using orthogonal assays (e.g., fluorescence-based membrane disruption vs. colony-count assays) .
Basic Question: What protocols ensure reproducible synthesis of this compound?
Answer:
- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc chemistry with HBTU/HOBt activation. Monitor coupling efficiency via Kaiser tests.
- Purification: Employ reverse-phase HPLC (C18 column) with gradients of 0.1% TFA in acetonitrile/water.
- Characterization: Report retention time, HRMS data, and purity thresholds (>95%) .
Advanced Question: How to optimize folding for disulfide-rich Brevinin-1SHa variants? Methodology:
- Oxidative Folding: Test redox buffers (e.g., glutathione ratios) and pH (7.4–8.5) to maximize correct disulfide pairing.
- Analytical Validation: Use Ellman’s assay to quantify free thiols and MALDI-TOF MS to confirm intact disulfide bonds .
Basic Question: What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Answer:
- Murine Models: For antimicrobial studies, use subcutaneous infection models with Staphylococcus aureus.
- Ethical Compliance: Follow NIH guidelines for animal welfare, including sample size justification and humane endpoints .
Advanced Question: How to address discrepancies between in vitro and in vivo efficacy? Approach:
- Pharmacokinetics: Measure peptide stability in serum (half-life via LC-MS) and tissue distribution.
- Dose Optimization: Use PK/PD modeling to adjust dosing regimens. Incorporate adjuvants (e.g., protease inhibitors) to enhance bioavailability .
Basic Question: How to conduct a systematic review of this compound’s structure-function relationships?
Answer:
- Search Strategy: Use PRISMA guidelines to identify studies across PubMed, Scopus, and EMBASE. Keywords: “Brevinin-1SHa,” “antimicrobial peptide,” “structure-activity relationship” .
- Data Extraction: Tabulate residues critical for activity (e.g., cationic vs. hydrophobic regions) and experimental conditions (e.g., salt concentration effects) .
Advanced Consideration:
Apply meta-regression to analyze heterogeneity in reported MIC values, controlling for variables like assay type or microbial strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
